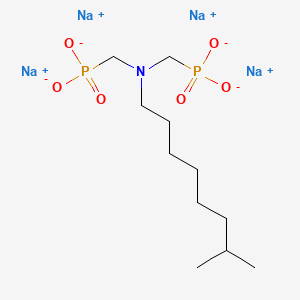

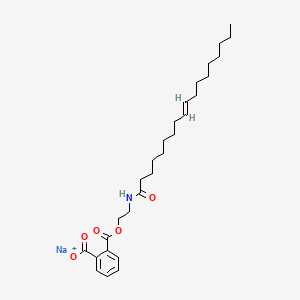

Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phthalate de sodium 2-((1-oxooctadec-9-ényl)amino)éthyle: est un composé chimique de formule moléculaire C26H41NO5Na. Il s'agit d'un dérivé de sel de sodium de l'acide phtalique et est connu pour ses propriétés structurelles uniques, qui comprennent une longue chaîne aliphatique et un groupe ester phtalate. Ce composé est utilisé dans diverses applications industrielles et de recherche en raison de ses propriétés tensioactives et de sa capacité à interagir avec les membranes biologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du phthalate de sodium 2-((1-oxooctadec-9-ényl)amino)éthyle implique généralement l'estérification de l'anhydride phtalique avec le 2-aminoéthanol, suivie de la réaction avec l'acide oléique. Les conditions de réaction incluent souvent l'utilisation d'un catalyseur tel que l'acide sulfurique et le chauffage pour faciliter le processus d'estérification. La dernière étape consiste à neutraliser le produit avec de l'hydroxyde de sodium pour former le sel de sodium .

Méthodes de production industrielle: Dans les milieux industriels, la production de phthalate de sodium 2-((1-oxooctadec-9-ényl)amino)éthyle est mise à l'échelle en utilisant des réacteurs à écoulement continu pour assurer une qualité et un rendement constants. Le processus implique un contrôle précis de la température, de la pression et des concentrations de réactifs pour optimiser l'efficacité de la réaction et minimiser les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions: Le phthalate de sodium 2-((1-oxooctadec-9-ényl)amino)éthyle subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former les acides carboxyliques correspondants.

Réduction: Les réactions de réduction peuvent convertir le groupe carbonyle en groupes hydroxyle.

Substitution: Le groupe ester peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants:

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution: Des nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions basiques ou acides.

Principaux produits formés:

Oxydation: Acides carboxyliques et autres dérivés oxydés.

Réduction: Alcools et autres dérivés réduits.

Substitution: Divers esters et amides substitués.

Applications de recherche scientifique

Le phthalate de sodium 2-((1-oxooctadec-9-ényl)amino)éthyle a un large éventail d'applications dans la recherche scientifique:

Chimie: Utilisé comme tensioactif et émulsifiant dans diverses réactions et formulations chimiques.

Biologie: Étudié pour ses interactions avec les membranes biologiques et son potentiel en tant qu'agent d'administration de médicaments.

Médecine: Enquête sur ses effets thérapeutiques potentiels et comme composant dans les formulations pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action du phthalate de sodium 2-((1-oxooctadec-9-ényl)amino)éthyle implique sa capacité à interagir avec les bicouches lipidiques et les protéines. La longue chaîne aliphatique lui permet de s'insérer dans les membranes lipidiques, modifiant leur fluidité et leur perméabilité. Cette interaction peut affecter divers processus cellulaires, y compris la transduction du signal et le transport membranaire. Le groupe ester phtalate peut également interagir avec les protéines, inhibant ou modifiant potentiellement leur activité .

Applications De Recherche Scientifique

Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Studied for its interactions with biological membranes and its potential as a drug delivery agent.

Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.

Mécanisme D'action

The mechanism of action of Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate involves its ability to interact with lipid bilayers and proteins. The long aliphatic chain allows it to insert into lipid membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport. The phthalate ester group can also interact with proteins, potentially inhibiting or modifying their activity .

Comparaison Avec Des Composés Similaires

Composés similaires:

Dodécylsulfate de sodium: Un autre tensioactif avec une chaîne aliphatique longue similaire mais sans le groupe ester phtalate.

Lauryléthersulfate de sodium: Propriétés tensioactives similaires mais avec une liaison éther au lieu d'une liaison amide.

Stéarate de sodium: Un sel d'acide gras simple avec des propriétés tensioactives mais sans le groupe ester phtalate.

Unicité: Le phthalate de sodium 2-((1-oxooctadec-9-ényl)amino)éthyle est unique en raison de sa combinaison d'une longue chaîne aliphatique et d'un groupe ester phtalate, ce qui lui confère des propriétés tensioactives distinctes et la capacité d'interagir à la fois avec les membranes lipidiques et les protéines. Cette double fonctionnalité le rend particulièrement précieux dans les applications nécessitant à la fois des propriétés tensioactives et d'interaction biologique .

Propriétés

Numéro CAS |

83249-61-0 |

|---|---|

Formule moléculaire |

C28H42NNaO5 |

Poids moléculaire |

495.6 g/mol |

Nom IUPAC |

sodium;2-[2-[[(E)-octadec-9-enoyl]amino]ethoxycarbonyl]benzoate |

InChI |

InChI=1S/C28H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26(30)29-22-23-34-28(33)25-20-18-17-19-24(25)27(31)32;/h9-10,17-20H,2-8,11-16,21-23H2,1H3,(H,29,30)(H,31,32);/q;+1/p-1/b10-9+; |

Clé InChI |

PHDOFDUDTZUIMM-RRABGKBLSA-M |

SMILES isomérique |

CCCCCCCC/C=C/CCCCCCCC(=O)NCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

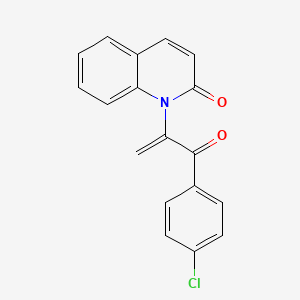

![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)